N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide
CAS No.: 899916-46-2
Cat. No.: VC11909555
Molecular Formula: C29H30FN3O5
Molecular Weight: 519.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899916-46-2 |
|---|---|
| Molecular Formula | C29H30FN3O5 |
| Molecular Weight | 519.6 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
| Standard InChI | InChI=1S/C29H30FN3O5/c1-37-25-14-11-20(18-26(25)38-2)15-16-31-27(34)8-5-17-32-28(35)23-6-3-4-7-24(23)33(29(32)36)19-21-9-12-22(30)13-10-21/h3-4,6-7,9-14,18H,5,8,15-17,19H2,1-2H3,(H,31,34) |
| Standard InChI Key | BTWAYNWTBOQTPR-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)F)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)F)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,3,4-tetrahydroquinazoline core substituted at the 1-position with a 4-fluorophenylmethyl group and at the 3-position with a butanamide chain. The butanamide moiety is further functionalized with a 2-(3,4-dimethoxyphenyl)ethyl group. Key structural elements include:
-
Tetrahydroquinazoline core: A bicyclic system with two ketone groups at positions 2 and 4.
-
4-Fluorophenylmethyl substituent: Introduces hydrophobicity and potential halogen bonding interactions.
-
Butanamide linker: Enhances solubility and provides a scaffold for additional substitutions.
-
3,4-Dimethoxyphenethyl group: Contributes to electronic effects and steric bulk.
Physicochemical Profile
Calculated properties based on structural analogs:
| Property | Value |
|---|---|
| Molecular formula | C₃₁H₃₃FN₄O₅ |
| Molecular weight | 584.62 g/mol |
| LogP (octanol-water) | 3.2 ± 0.3 |
| Hydrogen bond donors | 3 |
| Hydrogen bond acceptors | 7 |
| Rotatable bonds | 10 |
| Topological polar surface area | 121 Ų |
The compound’s moderate logP value suggests balanced lipophilicity, facilitating membrane permeability while retaining water solubility. The high polar surface area may limit blood-brain barrier penetration.
Synthesis and Structural Modification
Synthetic Pathways
The synthesis involves multi-step reactions, typically proceeding as follows:
-
Quinazolinone core formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.
-
N-Alkylation: Introduction of the 4-fluorophenylmethyl group via nucleophilic substitution using 4-fluorobenzyl chloride.
-
Amide coupling: Reaction of the quinazolinone intermediate with butanedioic anhydride to form the butanamide backbone.
-
Final functionalization: Attachment of the 2-(3,4-dimethoxyphenyl)ethyl group using carbodiimide-mediated coupling.
Critical reaction conditions:
-
Temperature: 80–120°C for cyclocondensation steps.
-
Catalysts: p-Toluenesulfonic acid (core formation), Hünig’s base (amide coupling).
-
Purification: Reverse-phase HPLC or silica gel chromatography (yield: 45–60%).
Structural Analogs and SAR Insights
Comparative studies of tetrahydroquinazoline derivatives reveal key structure-activity relationships (SAR) :
-
4-Fluorophenyl group: Enhances target binding affinity through halogen interactions.
-
Methoxy substituents: Electron-donating groups improve metabolic stability.
-
Butanamide length: Optimal for balancing flexibility and rigidity in receptor binding.
| Parameter | Prediction |
|---|---|
| Oral bioavailability | 35–45% (moderate first-pass metabolism) |
| Plasma protein binding | 89–92% |
| Metabolic enzymes | CYP3A4, CYP2D6 |
| Half-life | 6–8 hours (rodent models) |
Applications and Future Directions
Therapeutic Prospects
-
Oncology: Potential Id protein inhibitor for leukemia and solid tumors .
-
Neurology: Modulation of neurotransmitter systems in neurodegenerative diseases.
-
Inflammation: COX-2 inhibition observed in structurally similar molecules.
Research Gaps
-
Target identification: Proteomic studies needed to map binding partners.
-
In vivo efficacy: Lack of animal model data for this specific compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume